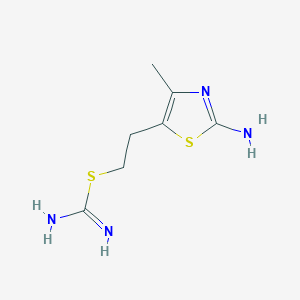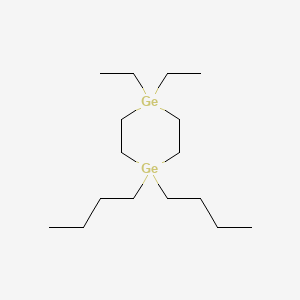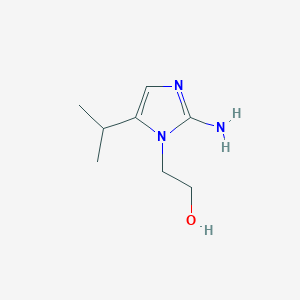![molecular formula C12H30NO4PSi2 B13801491 Phosphonic acid, [1-(acetylamino)butyl]-, bis(trimethylsilyl) ester](/img/structure/B13801491.png)
Phosphonic acid, [1-(acetylamino)butyl]-, bis(trimethylsilyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(Acetylamino)butyl]phosphonic acid bis(trimethylsilyl)ester: is an organophosphorus compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a phosphonic acid group esterified with two trimethylsilyl groups, and an acetylamino group attached to a butyl chain. Its unique structure imparts specific chemical properties that make it valuable in synthetic chemistry and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Acetylamino)butyl]phosphonic acid bis(trimethylsilyl)ester typically involves a multi-step process:
Formation of the Acetylamino Group: The initial step involves the acetylation of a butylamine derivative to form the acetylamino group.
Introduction of the Phosphonic Acid Group:
Esterification with Trimethylsilyl Groups: Finally, the phosphonic acid group is esterified with trimethylsilyl chloride in the presence of a base such as triethylamine to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of [1-(Acetylamino)butyl]phosphonic acid bis(trimethylsilyl)ester may involve optimized reaction conditions to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetylamino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the phosphonic acid group, potentially converting it to a phosphine derivative.
Substitution: The trimethylsilyl groups can be substituted with other silyl or alkyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or silyl chlorides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the acetylamino group.
Reduction: Phosphine derivatives.
Substitution: Compounds with substituted silyl or alkyl groups.
Scientific Research Applications
Chemistry
In synthetic chemistry, [1-(Acetylamino)butyl]phosphonic acid bis(trimethylsilyl)ester is used as a precursor for the synthesis of more complex organophosphorus compounds. Its reactivity makes it a valuable intermediate in various organic transformations.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and phosphonate-based drugs. Its structure allows it to interact with biological molecules in specific ways, making it a useful tool in biochemical studies.
Medicine
In medicinal chemistry, [1-(Acetylamino)butyl]phosphonic acid bis(trimethylsilyl)ester is explored for its potential as a drug candidate. Its ability to inhibit certain enzymes or interact with biological targets can be leveraged in the development of new therapeutic agents.
Industry
In industrial applications, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of [1-(Acetylamino)butyl]phosphonic acid bis(trimethylsilyl)ester involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the phosphonic acid group can act as a ligand for metal ions. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- [1-(Acetylamino)ethyl]phosphonic acid bis(trimethylsilyl)ester
- [1-(Acetylamino)propyl]phosphonic acid bis(trimethylsilyl)ester
- [1-(Acetylamino)butyl]phosphonic acid bis(tert-butyldimethylsilyl)ester
Uniqueness
Compared to similar compounds, [1-(Acetylamino)butyl]phosphonic acid bis(trimethylsilyl)ester is unique due to its specific butyl chain length and the presence of trimethylsilyl ester groups. These structural features influence its reactivity and interactions with other molecules, making it distinct in its chemical behavior and applications.
Properties
Molecular Formula |
C12H30NO4PSi2 |
|---|---|
Molecular Weight |
339.51 g/mol |
IUPAC Name |
N-[1-bis(trimethylsilyloxy)phosphorylbutyl]acetamide |
InChI |
InChI=1S/C12H30NO4PSi2/c1-9-10-12(13-11(2)14)18(15,16-19(3,4)5)17-20(6,7)8/h12H,9-10H2,1-8H3,(H,13,14) |
InChI Key |
XBLIXEWXKLIVMW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(NC(=O)C)P(=O)(O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


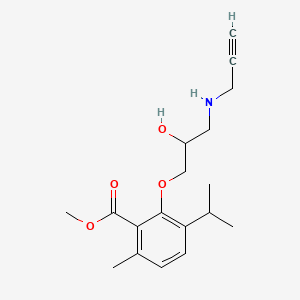


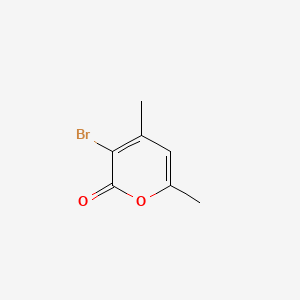
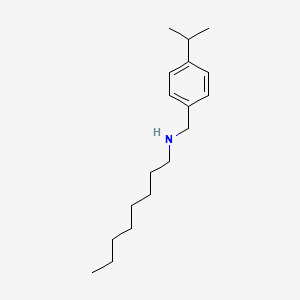
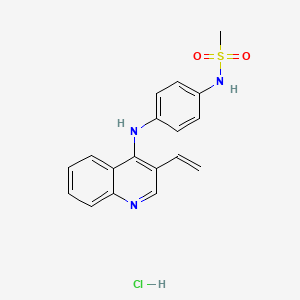
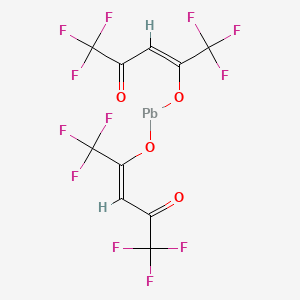

![1-Thiaspiro[4.4]non-3-EN-6-one](/img/structure/B13801472.png)

